molecular formula C9H13N3O5 B1655040 1-beta-D-Arabinofuranosylcytosine CAS No. 3083-52-1

1-beta-D-Arabinofuranosylcytosine

Cat. No.: B1655040
CAS No.: 3083-52-1
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-STUHELBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-beta-D-Arabinofuranosylcytosine (Ara-C, Cytarabine) is a well-characterized nucleoside analog that serves as a critical tool for investigating DNA synthesis inhibition in biochemical research. Its primary established mechanism of action is through incorporation into DNA, where it potently inhibits DNA chain elongation. Research demonstrates that incorporated Ara-C residues create a poor primer terminus for further DNA chain extension, leading to the inhibition of DNA synthesis; this incorporation directly correlates with the loss of clonogenic survival in cells . The incorporated ara-CMP is not readily excised from DNA, which results in sustained inhibition of DNA synthesis and template function even after the drug is removed . While historically studied for its antileukemic properties, recent investigations have revealed a broader research scope. Notably, its antiviral action has been demonstrated against Borna disease virus (BDV), a negative-stranded RNA virus, indicating applications beyond DNA virus research . This antiviral effect is specific to the cytosine arabinoside structure, requires phosphorylation of the compound, and is hypothesized to act via competitive inhibition of the viral replication complex . This reagent is provided for research applications focused on elucidating pathways of nucleic acid metabolism, cellular replication, and the molecular basis of antimetabolite action. It is supplied with detailed quality control documentation and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3083-52-1

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1

InChI Key

UHDGCWIWMRVCDJ-STUHELBRSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Other CAS No.

147-94-4

sequence

N

Synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 1 Beta D Arabinofuranosylcytosine

Intracellular Activation and Metabolism

The efficacy of 1-beta-D-arabinofuranosylcytosine (also known as ara-C or cytarabine) as an anticancer agent is dependent on its intracellular conversion into its active form. This process involves several key steps, including cellular uptake, a series of phosphorylation reactions, and the ultimate formation of the active metabolite, which can then interfere with DNA synthesis.

Cellular Uptake Mechanisms: Role of Nucleoside Transporters (e.g., hENT1)

The entry of this compound into cells is a critical first step for its pharmacological activity. As a nucleoside analog, it utilizes the same transport systems as endogenous nucleosides. The primary mechanism for its cellular uptake is through carrier-mediated facilitated diffusion, predominantly involving human equilibrative nucleoside transporters (hENTs).

Among these, the human equilibrative nucleoside transporter 1 (hENT1) is a major contributor to the transport of this compound across the cell membrane. nih.gov Studies in various cell lines have demonstrated that the initial rate of uptake of radiolabeled ara-C is significantly mediated by hENT1. nih.gov For instance, in HeLa cells, which express both hENT1 and hENT2, approximately 65% of the initial uptake of this compound is attributed to hENT1. nih.gov The transport capacity via hENT1, however, appears to be a determinant of the drug's pharmacological activity. nih.gov While hENT2 and potentially the human concentrative nucleoside transporter 1 (hCNT1) play lesser roles, the primary route of entry is via hENT1. nih.gov The efficiency of this uptake can influence the intracellular concentration of the drug and, consequently, its therapeutic effect.

Rate-Limiting Phosphorylation Steps and Activating Enzymes (e.g., Deoxycytidine Kinase (dCK), CMPK, NDK)

Once inside the cell, this compound must undergo a series of phosphorylation events to become pharmacologically active. This metabolic activation is a crucial and often rate-limiting process. The initial and most critical step is the phosphorylation of this compound to its monophosphate form, this compound-5'-monophosphate (ara-CMP).

This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) . aacrjournals.orgaacrjournals.org The activity of dCK is paramount, as a significant decrease in its activity can lead to resistance to the drug. aacrjournals.orgaacrjournals.org Studies have shown that in resistant leukemia cell lines, the specific activities of dCK can be decreased by as much as 98%. scispace.com

Following the initial phosphorylation, ara-CMP is further phosphorylated to the diphosphate (B83284) form, this compound-5'-diphosphate (ara-CDP), by cytidylate kinase (CMPK) . The final phosphorylation step, converting ara-CDP to the active triphosphate metabolite, this compound-5'-triphosphate (ara-CTP), is carried out by nucleoside diphosphate kinases (NDK) .

The phosphorylation of this compound is a competitive process. Deoxycytidine, the natural substrate for dCK, can competitively inhibit the phosphorylation of ara-C. aacrjournals.org In cell-free extracts of leukemia L1210 cells, deoxycytidine was found to be a competitive inhibitor of ara-C phosphorylation. aacrjournals.org

Formation of the Active Triphosphate Metabolite (Ara-CTP)

The ultimate goal of the intracellular metabolism of this compound is the formation of its active triphosphate metabolite, This compound-5'-triphosphate (ara-CTP) . aacrjournals.orgnih.gov This molecule is the key effector that mediates the cytotoxic effects of the parent drug. aacrjournals.orgnih.gov

The synthesis of ara-CTP from this compound has been extensively studied in various cancer cell lines. aacrjournals.org The intracellular accumulation of ara-CTP is a critical determinant of the therapeutic efficacy of this compound. aacrjournals.orgnih.gov Higher intracellular concentrations of ara-CTP are generally associated with a better therapeutic response. nih.gov Once formed, ara-CTP is trapped intracellularly and can then exert its inhibitory effects on DNA synthesis. aacrjournals.org

Interplay with Cellular Nucleotide and Nucleoside Pools

The metabolism and activity of this compound are intricately linked with the existing pools of cellular nucleotides and nucleosides. The competition between this compound and the endogenous nucleoside, deoxycytidine, for the enzyme deoxycytidine kinase (dCK) is a prime example of this interplay. aacrjournals.org High levels of deoxycytidine can inhibit the phosphorylation of this compound, thereby reducing the formation of the active ara-CTP. aacrjournals.org

Interaction with DNA and Enzymatic Inhibition

The primary mechanism of action of this compound, through its active metabolite ara-CTP, is the disruption of DNA synthesis. This is achieved by direct inhibition of key enzymes involved in DNA replication and by its incorporation into the DNA strand, leading to chain termination.

Inhibition of DNA Polymerase Activity

The active metabolite, ara-CTP, acts as a potent competitive inhibitor of DNA polymerases, particularly DNA polymerase α. aacrjournals.orgnih.gov It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the enzyme. aacrjournals.org This competition effectively reduces the rate of DNA synthesis. aacrjournals.orgnih.gov

The inhibitory effect of ara-CTP on DNA polymerase leads to a reduction in the rate of elongation of newly synthesized DNA strands. nih.gov Studies using isolated cell nuclei have shown that ara-CTP significantly reduces the length of primary DNA pieces synthesized. nih.gov While ara-CTP is a potent inhibitor of DNA polymerase, it does not completely halt DNA synthesis at lower concentrations; rather, it slows it down. nih.gov This slowing of DNA replication is a key component of the cytotoxic effect of this compound.

Incorporation into DNA and Chain Termination

This compound (also known as cytarabine (B982) or ara-C) exerts its cytotoxic effects primarily through its incorporation into DNA, leading to the termination of DNA chain elongation. patsnap.comnih.govnih.gov Once inside the cell, cytarabine is converted to its active triphosphate form, ara-CTP. patsnap.comyoutube.com This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for a position in the growing DNA strand during replication. nih.govyoutube.com

DNA polymerases incorporate ara-CTP into the DNA chain. nih.govnih.govwikipedia.org However, the arabinose sugar in the cytarabine molecule, which differs structurally from the deoxyribose sugar of normal nucleotides, creates a steric hindrance. nih.govreddit.com This structural difference, specifically the presence of a 2'-hydroxyl group in the arabinose sugar, is thought to impede the ability of DNA polymerase to add the next nucleotide, thereby acting as a relative chain terminator. nih.govnih.govreddit.com The extent of cytarabine incorporation into DNA has been shown to correlate significantly with the inhibition of DNA synthesis and loss of cell viability. nih.govnih.gov Studies have demonstrated that the incorporated ara-C residue is a poor primer for further chain elongation and is not readily excised from the DNA strand, leading to persistent inhibition of DNA synthesis. nih.gov

Effects on DNA Replication Intermediates (e.g., Okazaki Fragments)

The synthesis of the lagging strand of DNA occurs discontinuously, creating short segments known as Okazaki fragments that are later joined together. wikipedia.org Research indicates that this compound significantly disrupts this process. In HL-60 cells, cytarabine was found to cause a profound inhibition of nascent DNA chain elongation. nih.gov While it did not completely halt the initiation of replication or the formation of Okazaki fragments, the majority of the incorporated radiolabeled cytarabine remained in these nascent, subgenomic DNA fractions. nih.govscispace.com This suggests that while the cell can initiate the synthesis of these fragments, the presence of cytarabine within them prevents their efficient ligation into a continuous lagging strand. nih.gov

Interference with DNA Repair Pathways

Beyond its direct role in halting DNA replication, this compound also interferes with the cell's ability to repair DNA damage. patsnap.comnih.gov The incorporation of its active form, ara-CTP, into DNA creates abnormal structures that can overwhelm the cellular repair machinery. patsnap.com Specifically, cytarabine has been shown to inhibit DNA repair by affecting beta-DNA polymerase, an enzyme involved in the process. drugbank.com

Furthermore, studies have demonstrated that cytarabine can be incorporated into DNA during the repair of damage induced by agents like ultraviolet (UV) light. nih.gov This incorporation into repairing DNA has been directly correlated with cell death, indicating that the drug's lethal effects are not limited to cells actively undergoing replication. nih.gov The presence of cytarabine in DNA during repair processes can lead to the accumulation of DNA single-strand breaks. nih.gov This interference with DNA repair can potentiate the cytotoxic effects of other DNA-damaging agents. nih.gov

Cell Cycle Specificity and Cellular Kinetics

S-Phase Specificity and Inhibition of DNA Synthesis

The cytotoxic activity of this compound is highly specific to the S-phase of the cell cycle, the period during which DNA synthesis occurs. nih.govdrugbank.commedscape.com This specificity arises because its primary mechanism of action is the inhibition of DNA polymerase and subsequent incorporation into newly synthesized DNA. wikipedia.orgdrugbank.comyoutube.com As a pyrimidine (B1678525) analog, its active triphosphate form, ara-CTP, competes with the natural building block of DNA, deoxycytidine triphosphate (dCTP), for incorporation into the elongating DNA strand. youtube.comnih.gov This competitive inhibition effectively halts or slows down DNA replication, a process exclusive to the S-phase. nih.govmedchemexpress.com

The consequence of this S-phase-specific action is that rapidly dividing cells, which spend a significant amount of time in the S-phase, are most susceptible to the effects of the drug. nih.gov The inhibition of DNA synthesis has been quantified, with an IC50 (the concentration required to inhibit 50% of the process) of 16 nM. medchemexpress.com

Blockage of Cell Cycle Progression (e.g., G1 to S phase, S phase arrest)

The potent inhibition of DNA synthesis by this compound leads to significant disruptions in the cell cycle. The most prominent effect is the arrest of cells in the S-phase. nih.govaacrjournals.orgresearchgate.net This S-phase arrest is a direct consequence of the stalling of replication forks due to the incorporation of ara-C into DNA. researchgate.net

Cell Kill Kinetics and Viability Studies in Cellular Models

The cytotoxic effects of this compound are directly linked to its impact on DNA synthesis and cell cycle progression. Cell killing by cytarabine is concentration-dependent. aacrjournals.org At lower concentrations, the effect may be primarily cytostatic, meaning it inhibits cell growth and division, which can be reversible if the drug is removed. aacrjournals.org At higher concentrations, the effect becomes cytocidal, leading to irreversible cell death. aacrjournals.org

Viability studies in various cell lines have demonstrated this dose-dependent effect. For instance, in K562 cells, a clinically intermediate dose of cytarabine resulted in a survival rate of 7.1% compared to untreated cells. nih.gov In studies on AML cells, viability was significantly reduced at concentrations of 0.5 µM and 0.05 µM, while proliferation was inhibited even at 0.01 µM. nih.gov This highlights that the inhibition of proliferation can occur at lower concentrations than those required for direct cell killing. The cells that are not actively in the S-phase, such as those in G1 and G2, are relatively protected from the drug's immediate action. aacrjournals.org However, some cells blocked in G1 can survive for extended periods and may resume normal growth after the drug is removed. aacrjournals.org

Table of Research Findings on this compound

Study Focus Cell Line/Model Key Findings Reference
DNA Incorporation & Chain TerminationGeneralConverted to ara-CTP, competes with dCTP, and its incorporation hinders DNA rotation and replication. nih.gov
DNA Incorporation & Chain TerminationGeneralIncorporation into DNA is a primary mechanism, leading to chain termination. patsnap.com
DNA Incorporation & Chain TerminationLeukemia L1210The incorporated ara-C residue is a poor primer for further chain elongation. nih.gov
DNA Replication IntermediatesHL-60 CellsCauses profound inhibition of nascent chain elongation and accumulation in Okazaki fragments. nih.gov
DNA Replication IntermediatesModel Okazaki FragmentIncorporated cytarabine induces local distortions and increased curvature in the DNA. researchgate.net
DNA Repair InterferenceGeneralOverwhelms the cell's DNA repair machinery by creating abnormal DNA structures. patsnap.com
DNA Repair InterferenceGeneralInhibits DNA repair through an effect on beta-DNA polymerase. drugbank.com
DNA Repair InterferenceHuman Foreskin FibroblastsIncorporates into DNA undergoing repair of UV-induced damage, correlating with cell death. nih.gov
S-Phase SpecificityGeneralThe drug's action is specific to the S-phase of the cell cycle. nih.gov
S-Phase SpecificityGeneralPrimarily kills cells undergoing DNA synthesis (S-phase). drugbank.com
Cell Cycle BlockageMurine Stem CellsInduces a rapid S-phase arrest. nih.gov
Cell Cycle BlockageHuman Lymphoid CellsCauses a blocking effect on cells in the S-phase. aacrjournals.org
Cell Cycle BlockageGeneralBlocks the progression of cells from the G1 phase to the S-phase. medscape.com
Cell Kill KineticsHuman Lymphoid CellsEffects are concentration-dependent, ranging from cytostatic to cytocidal. aacrjournals.org
Cell Kill KineticsK562 CellsA simulated clinical dose resulted in a 7.1% survival rate. nih.gov
Cell ViabilityAML CellsReduced viability at concentrations of 0.5 µM and 0.05 µM. nih.gov

Broader Cellular Impacts

Effects on RNA and Protein Synthesis

The primary cytotoxic mechanism of this compound is the potent inhibition of DNA synthesis. aacrjournals.orgnih.gov In contrast, its effects on RNA and protein synthesis are considerably less pronounced. aacrjournals.org Studies using radioactive precursors to measure macromolecular synthesis have demonstrated that while ara-C strongly inhibits the incorporation of these precursors into DNA, it has a relatively minimal impact on their incorporation into RNA or proteins. aacrjournals.org

For instance, in a study on mouse L-cells, a concentration of 3.6 x 10⁻⁷ M ara-C was sufficient to inhibit cell division for at least 24 hours and reduce DNA synthesis by over 97% within the first 14 hours of exposure. aacrjournals.org However, under these same conditions, the synthesis of RNA and protein remained largely unaffected. aacrjournals.org This suggests that the primary lethal action of the drug is not mediated through a general shutdown of cellular synthesis but rather through its specific interference with DNA replication.

MacromoleculeEffect of this compoundKey Findings
DNA Strong InhibitionAra-C, as ara-CTP, is a competitive inhibitor of DNA polymerase and gets incorporated into the DNA strand, leading to chain termination. nih.govnih.gov
RNA Minor InhibitionIncorporation of ara-CTP into RNA is possible but occurs at a much lower rate than into DNA, having a less significant overall impact on RNA synthesis. aacrjournals.orgyoutube.com
Protein Negligible Direct EffectProtein synthesis continues relatively unabated in the presence of concentrations of ara-C that are highly toxic due to DNA synthesis inhibition. aacrjournals.org

Modulation of Mitochondrial Activities

The influence of this compound extends to the mitochondria, the cellular powerhouses, where it modulates several critical activities that can ultimately contribute to apoptosis, or programmed cell death.

One of the significant mitochondrial effects of ara-C is the induction of reactive oxygen species (ROS) production. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including mitochondria themselves. Studies have shown that ara-C can cause an early increase in intracellular ROS generation, a process that appears to originate from the mitochondria and is a key factor in promoting ara-C-induced apoptosis. nih.gov This increase in oxidative stress can be a critical factor in the drug's cytotoxic effects.

Furthermore, ara-C has been shown to impact the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. While some studies have reported an initial increase in mitochondrial membrane potential and ATP production, subsequent or prolonged exposure, often in combination with other agents, leads to a diminished mitochondrial membrane potential. nih.gov This loss of ΔΨm is a critical step in the intrinsic apoptotic pathway and is often accompanied by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Mitochondrial ParameterEffect of this compoundResearch Findings
Reactive Oxygen Species (ROS) Increased ProductionAra-C induces an early increase in intracellular ROS generation from mitochondria, promoting apoptosis. nih.govresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) DiminishedLeads to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov
Cytochrome c Release EnhancedPromotes the release of cytochrome c from the mitochondria into the cytosol, activating caspases. nih.gov
Mitochondrial DNA (mtDNA) Synthesis InhibitedInhibits mitochondrial DNA polymerase γ, leading to reduced mtDNA content and impaired mitochondrial function. mdpi.com

Mechanisms of Cellular Resistance to 1 Beta D Arabinofuranosylcytosine

Modulations in Cellular Uptake and Efflux

The amount of 1-beta-D-arabinofuranosylcytosine that reaches its intracellular target is critically dependent on the activity of transporter proteins embedded in the cell membrane.

The primary mechanism for the cellular uptake of this compound is facilitated diffusion mediated by nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, playing a major role. researchgate.netnih.govnih.gov hENT1 is a ubiquitous protein that transports various nucleosides, including this compound, into cells. nih.govuniprot.org

A reduction in the number or functional capacity of hENT1 transporters on the cancer cell surface is a significant mechanism of resistance. researchgate.netnih.gov This can result from mutations in the SLC29A1 gene or from the downregulation of its expression, leading to decreased intracellular accumulation of the drug and, consequently, reduced formation of the active Ara-CTP. nih.gov Studies have shown a correlation between low hENT1 expression levels in tumor cells and poor clinical outcomes in patients treated with nucleoside analog-based therapies.

While reduced uptake is a key factor, increased efflux of this compound from cancer cells, mediated by ATP-binding cassette (ABC) transporters, also contributes significantly to resistance. These proteins act as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby lowering their intracellular concentration. researchgate.net

Several ABC transporters have been implicated in resistance to this compound:

Multidrug Resistance Protein 1 (MRP1/ABCC1): Overexpression of MRP1 is a known contributor to multidrug resistance in various cancers. researchgate.netresearchgate.net It can actively transport a wide range of anticancer drugs out of the cell.

Multidrug Resistance Protein 1 (MDR1/P-glycoprotein/ABCB1): MDR1 is one of the most well-characterized efflux pumps and has been shown to confer resistance to a multitude of chemotherapeutic agents by actively extruding them from cancer cells. researchgate.netpharmaceuticalintelligence.com

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): Studies have demonstrated that ABCC4 can facilitate the efflux of this compound and its monophosphate metabolite. nih.gov Overexpression of ABCC4 leads to decreased intracellular retention of the drug and increased resistance. nih.gov Knockdown of ABCC4 in cancer cell lines has been shown to increase intracellular drug accumulation and enhance cytotoxicity. nih.gov

Multidrug Resistance-Associated Protein 5 (MRP5/ABCC5): ABCC5 is another member of the ABC transporter family that is widely expressed in tumor tissues and has been associated with drug resistance. nih.gov Its overexpression can contribute to the efflux of chemotherapeutic agents, reducing their effectiveness. nih.gov

The following table summarizes the key efflux pumps involved in resistance to this compound.

Efflux PumpGene NameFunction in Resistance
Multidrug Resistance Protein 1 (MRP1)ABCC1Actively transports a broad range of drugs out of the cell. researchgate.netresearchgate.net
Multidrug Resistance Protein 1 (MDR1/P-gp)ABCB1Extrudes numerous chemotherapeutic agents, lowering intracellular drug concentrations. researchgate.netpharmaceuticalintelligence.com
Multidrug Resistance-Associated Protein 4 (MRP4)ABCC4Facilitates the efflux of this compound and its monophosphate form. nih.gov
Multidrug Resistance-Associated Protein 5 (MRP5)ABCC5Contributes to drug efflux in various cancer types, leading to reduced therapeutic efficacy. nih.gov

Alterations in Intracellular Metabolism and Deactivation

Once inside the cell, this compound must be converted to its active triphosphate form, Ara-CTP, to exert its cytotoxic effects. This metabolic activation is a multi-step process that can be counteracted by inactivating enzymes.

The phosphorylation of this compound is a critical activation pathway. A deficiency in the enzymes that catalyze these steps is a major cause of resistance.

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation of this compound, responsible for the initial phosphorylation to this compound monophosphate (Ara-CMP). nih.govnih.gov Reduced dCK activity, due to mutations within the dCK gene or decreased enzyme expression, leads to a significant decrease in the formation of Ara-CTP and, consequently, high levels of drug resistance. nih.govnih.govresearchgate.net Studies in resistant leukemia cell lines have demonstrated a marked reduction or complete loss of dCK activity. nih.govresearchgate.net

Cytidine (B196190) Monophosphate Kinase (CMPK): This enzyme catalyzes the second phosphorylation step, converting Ara-CMP to this compound diphosphate (B83284) (Ara-CDP).

Nucleoside Diphosphate Kinase (NDK): NDK is responsible for the final phosphorylation, converting Ara-CDP to the active Ara-CTP.

Reduced activity of any of these kinases can impair the activation of this compound, leading to lower intracellular levels of Ara-CTP and diminished therapeutic effect. nih.govnih.gov

Concurrent with its activation, this compound and its phosphorylated metabolites are targets for several deactivating enzymes. Increased activity of these enzymes can lead to enhanced drug catabolism and resistance.

Cytidine Deaminase (CDA): This enzyme converts this compound into its inactive metabolite, 1-beta-D-arabinofuranosyluracil. researchgate.net Elevated levels of CDA are a significant mechanism of resistance, as they reduce the amount of parent drug available for activation. nih.govnih.gov

Deoxycytidylate Deaminase (DCTD): DCTD can also contribute to the inactivation of the monophosphate form of the drug. researchgate.net

5'-nucleotidase (NT5C2): This enzyme reverses the action of dCK by dephosphorylating Ara-CMP back to this compound, thus preventing its further activation. researchgate.netnih.gov

SAM domain and HD domain-containing protein 1 (SAMHD1): More recently, SAMHD1 has been identified as a key enzyme in this compound resistance. nih.gov It is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that can hydrolyze Ara-CTP, the active form of the drug, directly inactivating it. nih.govnih.govnih.gov High expression of SAMHD1 in leukemic cells has been correlated with a poor response to therapy. nih.gov

The following table details the enzymes involved in the metabolic activation and inactivation of this compound.

EnzymeGeneRole in MetabolismImpact of Altered Activity on Resistance
Deoxycytidine Kinase (dCK)DCKActivation: Phosphorylates Ara-C to Ara-CMP. nih.govDecreased activity leads to reduced Ara-CTP formation and resistance. nih.govnih.govresearchgate.net
Cytidine Monophosphate Kinase (CMPK)CMPK1Activation: Phosphorylates Ara-CMP to Ara-CDP. mdpi.comDecreased activity contributes to lower levels of Ara-CTP. nih.gov
Nucleoside Diphosphate Kinase (NDK)NME familyActivation: Phosphorylates Ara-CDP to Ara-CTP. nih.govDecreased activity impairs the final activation step. nih.gov
Cytidine Deaminase (CDA)CDAInactivation: Deaminates Ara-C to the inactive Ara-U. researchgate.netIncreased activity enhances drug catabolism and resistance. nih.govnih.gov
Deoxycytidylate Deaminase (DCTD)DCTDInactivation: Deaminates Ara-CMP. researchgate.netIncreased activity contributes to drug inactivation. researchgate.net
5'-nucleotidase (NT5C2)NT5C2Inactivation: Dephosphorylates Ara-CMP back to Ara-C. researchgate.netnih.govIncreased activity prevents drug activation. researchgate.netnih.gov
SAM domain and HD domain 1 (SAMHD1)SAMHD1Inactivation: Hydrolyzes the active Ara-CTP. nih.govnih.govnih.govIncreased activity directly reduces the level of active drug. nih.gov

The efficacy of this compound is also influenced by the intracellular pools of normal deoxynucleotides, particularly deoxycytidine triphosphate (dCTP). Ara-CTP exerts its cytotoxic effect by competing with dCTP for incorporation into DNA. nih.govmdpi.com

Ribonucleotide Reductase (RNR): This enzyme is crucial for the de novo synthesis of all four deoxyribonucleotides required for DNA replication. nih.gov Overexpression or increased activity of RNR can lead to an expansion of the intracellular dCTP pool. nih.gov

dCTP Pool Levels: An elevated dCTP pool creates increased competition for Ara-CTP at the level of DNA polymerase, thereby reducing the incorporation of the fraudulent nucleotide into DNA and diminishing its cytotoxic effect. researchgate.netnih.gov Furthermore, high levels of dCTP can act as a feedback inhibitor of dCK, the key activating enzyme for this compound. mdpi.com This dual effect of high dCTP levels—competition with Ara-CTP and inhibition of its activation—represents a significant mechanism of resistance. researchgate.net

Molecular and Genetic Determinants of Resistance

A variety of molecular and genetic alterations have been identified that contribute to cellular resistance to this compound. These changes can affect drug transport, metabolism, and the cellular pathways that lead to apoptosis or cell death.

Genetic alterations in several key genes can significantly impact a cell's sensitivity to this compound.

dCK gene : The enzyme deoxycytidine kinase (dCK), encoded by the dCK gene, is responsible for the initial and rate-limiting phosphorylation of this compound to its active monophosphate form. nih.govkarger.comnih.gov Mutations within the dCK gene are a well-established mechanism of resistance. nih.govnih.govnih.gov These mutations can lead to a dCK-deficient phenotype, resulting in reduced or absent enzyme activity and, consequently, decreased formation of the active cytotoxic metabolite, ara-CTP. nih.govnih.govresearchgate.net Studies have identified various mutations, including point mutations and deletions, in resistant cell lines and in patients who have relapsed after treatment. nih.govkarger.comnih.gov For example, a G to A point mutation substituting glutamic acid for glycine (B1666218) in the ATP-binding domain has been shown to completely abolish catalytic activity. nih.gov Furthermore, a marked reduction in dCK mRNA levels has also been observed in resistant cells. nih.govkarger.comnih.gov Overexpression of wild-type dCK has been shown to restore sensitivity to the drug in resistant cell lines. nih.govkarger.com

FLT3-ITD : Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis and resistance to conventional chemotherapy, including this compound. nih.govnih.govnih.gov The presence of FLT3-ITD can lead to the activation of several downstream signaling pathways that promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug. nih.gov One proposed mechanism of resistance involves the FLT3-ITD-mediated suppression of SLC29A1 expression, leading to reduced drug uptake. nih.gov Additionally, in cytarabine-resistant FLT3-ITD positive cells, alterations such as underglycosylation and reduced phosphorylation of the FLT3 protein, along with increased phosphorylation of downstream effectors like ERK1/2, Akt, and MEK1/2, have been observed. nih.gov

DNMT3A : Mutations in the DNA methyltransferase 3A (DNMT3A) gene are also recurrent in AML. researchgate.net Interestingly, and in contrast to what might be expected, some studies suggest that leukemia cells with DNMT3A mutations are more sensitive to this compound. researchgate.netashpublications.orgnih.gov This increased sensitivity appears to be due to an increased susceptibility to DNA damage during replication and a defect in the recovery from replication fork arrest, rather than a deficiency in DNA repair itself. researchgate.netashpublications.orgnih.govnih.govnih.gov Cells with mutant DNMT3A exhibit persistent activation of the intra-S-phase checkpoint and accumulate more DNA damage upon exposure to the drug. researchgate.netnih.gov However, the role of DNMT3A mutations in drug response can be complex, and other reports have linked these mutations to chemoresistance, particularly to other agents like anthracyclines. nih.govnih.gov

Table 1: Gene Mutations and their Impact on Resistance to this compound

GeneFunctionEffect of Mutation/Alteration on Resistance
SLC29A1Encodes hENT1 transporter for drug uptake. nih.govsigmaaldrich.commerckmillipore.comDecreased expression or inactivating mutations lead to reduced drug uptake and resistance. nih.gov
dCKEncodes deoxycytidine kinase for drug activation. nih.govkarger.comMutations result in decreased or absent enzyme activity, preventing the formation of the active drug metabolite. nih.govnih.govnih.gov
FLT3-ITDEncodes a receptor tyrosine kinase. nih.govInternal tandem duplications are associated with poor prognosis and resistance, potentially through suppression of SLC29A1 and activation of survival pathways. nih.govnih.gov
DNMT3AEncodes a DNA methyltransferase. researchgate.netMutations can lead to increased sensitivity to the drug due to heightened susceptibility to DNA damage during replication. researchgate.netashpublications.orgnih.gov

The development of resistance to this compound can also be associated with the emergence of chromosomal abnormalities in leukemic cell lines. While specific, universally conserved chromosomal aberrations are not always identified, the process of acquiring drug resistance can involve genomic instability, leading to various chromosomal changes. These alterations can potentially harbor genes that contribute to the resistant phenotype.

Apoptosis, or programmed cell death, is a primary mechanism by which this compound exerts its cytotoxic effects. sigmaaldrich.com Evasion of apoptosis is therefore a critical strategy for cancer cells to develop resistance.

Bcl-2 family : The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.govnih.govyoutube.com This family includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK). nih.gov Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, including AML, and is associated with resistance to chemotherapy. nih.govyoutube.com These anti-apoptotic proteins can sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade and thereby promoting cell survival despite drug-induced damage. nih.gov

IAPs (Inhibitor of Apoptosis Proteins) : The inhibitor of apoptosis (IAP) family of proteins, such as X-linked inhibitor of apoptosis protein (XIAP), are another group of key apoptosis regulators. nih.govnih.gov IAPs can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis. nih.gov Overexpression of XIAP has been observed in various cancer cell lines and is correlated with resistance to this compound. nih.gov By neutralizing caspases, elevated levels of XIAP can effectively block the final steps of the apoptotic pathway, rendering cells resistant to the drug's cytotoxic effects. nih.govnih.gov

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Their dysregulation can lead to changes in the expression of genes involved in cell survival, proliferation, and drug resistance.

c-Myc : The c-Myc oncogene is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis. Its aberrant expression is implicated in the development and progression of many cancers. In the context of this compound resistance, c-Myc can contribute to the resistant phenotype by promoting cell cycle progression and inhibiting apoptosis.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : The NF-κB transcription factor is a key regulator of the cellular response to stress, including that induced by chemotherapy. Activation of the NF-κB pathway can lead to the upregulation of anti-apoptotic genes, such as those in the Bcl-2 family, thereby promoting cell survival and contributing to drug resistance.

The primary mechanism of action of this compound is the inhibition of DNA synthesis and the induction of DNA damage. sigmaaldrich.com Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. Enhanced DNA damage repair capacity is a significant mechanism of resistance. nih.govnih.govresearchgate.net The cell possesses a number of DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and double-strand break repair (homologous recombination and non-homologous end joining). nih.govyoutube.comyoutube.com Upregulation of one or more of these pathways can lead to the efficient removal of drug-induced DNA lesions, allowing the cell to survive and proliferate. For instance, the mismatch repair pathway has been shown to modulate the cellular response to nucleoside analogues like this compound. ashpublications.org

Cellular metabolism and the response to oxidative stress also play a crucial role in determining sensitivity to this compound.

Aberrant Oxygen Metabolism : Resistant leukemic cells have been reported to adapt to hypoxic conditions. nih.gov This adaptation can involve metabolic reprogramming, such as a shift towards oxidative phosphorylation (OXPHOS), which can provide the energy needed to fuel resistance mechanisms. researchgate.netnih.govmdpi.com For example, cytarabine-resistant cells can exhibit higher OXPHOS levels, polarized mitochondria, and increased mitochondrial mass. nih.gov

Stress Responses : The induction of reactive oxygen species (ROS) is a component of this compound's cytotoxic effect. nih.govnih.gov Resistant cells can counteract this by upregulating antioxidant systems. For instance, the enzyme heme oxygenase-1 (HO-1), which is overexpressed in some AML cells, can protect against ROS-induced damage. nih.gov Similarly, SIRT3-mediated deacetylation of mitochondrial antioxidant enzymes can restrict drug-induced mitochondrial ROS production, leading to reduced apoptosis and chemoresistance. nih.gov The transcription factor hypoxia-inducible factor 1-alpha (HIF-1α), which can be aberrantly overexpressed in AML, also contributes to chemoresistance by promoting the expression of genes involved in cell survival and metabolism. nih.gov

Development and Characterization of Resistance Models in vitro

To understand the complex mechanisms by which cancer cells evade the cytotoxic effects of this compound (also known as cytarabine (B982) or Ara-C), researchers have developed numerous in vitro resistance models. These models are indispensable tools for dissecting the molecular and cellular adaptations that lead to drug failure. The primary method for establishing these models involves the continuous and incremental exposure of cancer cell lines to the drug over extended periods.

This process of gradually increasing the concentration of cytarabine selects for cells that have acquired resistance-conferring traits. For instance, a subline of human KB cells (KB/ara-C) was established through this method, ultimately achieving a 1,300-fold higher resistance to the drug compared to the original, sensitive parental cells. nih.gov Similarly, various acute myeloid leukemia (AML) cell lines, which are clinically relevant to cytarabine's primary use, have been made resistant. researchgate.netresearchgate.net Studies have successfully generated resistant clones from diverse leukemic cell lineages, including HL-60, K562, CEM, THP-1, and U937, with resulting subclones demonstrating resistance levels ranging from 5 to 58 times that of their parental counterparts. nih.govresearchgate.net In another example, the MV4-11 AML cell line was cultured to produce the MV4-11-R variant, which showed an approximately 13-fold increase in the half-maximal inhibitory concentration (IC50) for cytarabine. nih.gov This method can be lengthy, sometimes requiring up to a year of continuous culture to achieve stable resistance. researchgate.net

The characterization of these laboratory-developed resistant cell lines involves a multi-faceted approach to identify the precise changes that allow them to survive in the presence of cytarabine.

Key Characterization Findings:

Alterations in Drug Metabolism: A predominant mechanism of resistance identified in these models is the alteration of enzymes responsible for activating cytarabine. The drug is a prodrug that must be phosphorylated intracellularly to its active form, cytarabine triphosphate (ara-CTP).

Deoxycytidine kinase (dCK): This is the rate-limiting enzyme in the activation pathway. A clear inverse relationship has been demonstrated between the activity of dCK and the sensitivity to cytarabine. nih.gov Multiple studies on resistant KB, HL-60, and MV4-11 cell lines have confirmed that significantly decreased dCK activity or expression is a major cause of resistance. nih.govnih.goviiarjournals.org

Cytidine deaminase (CDA): This enzyme inactivates cytarabine. While many resistant clones exhibit higher CDA activity, this finding is not universal, suggesting it is a contributing factor in some, but not all, instances of resistance. nih.gov

Cytosolic 5'-nucleotidase-II (NT5C2): This enzyme can also contribute to resistance by dephosphorylating the active monophosphate form of the drug. nih.gov

Changes in Drug Transport: The entry of cytarabine into the cell is a critical first step. Resistant models often show reduced expression or function of nucleoside transporters.

Equilibrative nucleoside transporter 1 (hENT1): Reduced levels of hENT1 mRNA and subsequent protein expression have been noted in resistant cell lines, limiting the uptake of the drug. nih.goviiarjournals.org

Comprehensive Genetic and Proteomic Analyses: To discover novel resistance factors beyond the canonical metabolism and transport pathways, researchers employ broad-spectrum analyses.

DNA Microarray Analysis: In one study comparing five resistant leukemic cell lines to their parental counterparts, DNA microarray analysis identified eight genes (C19orf2, HSPA8, LGALS1, POU4F3, PSAP, AKT1, MBC2, and CACNA2D3) that were consistently altered, pointing to a multi-gene signature of resistance. nih.govresearchgate.net

Proteomic Analysis: This technique has been used to identify changes at the protein level. For example, a reduced protein level of stathmin1 was detected in a resistant CEM subclone. nih.govresearchgate.net

Acquisition of Genetic Mutations: The development of resistance can be associated with new genetic mutations in critical cellular pathways. In the cytarabine-resistant MV4-11-R cell line, researchers identified a mutation in the tumor suppressor gene TP53, which was absent in the parental cells. nih.gov

The following tables summarize the characteristics of several in vitro models and the key molecular players identified through their characterization.

Table 1: Examples of Developed this compound Resistant Cell Lines

Parental Cell Line Resistant Subline Fold Resistance (IC50) Key Resistance Mechanism(s) Observed
Human KB KB/ara-C 1,300x Decreased deoxycytidine kinase (dCK) activity. nih.gov
HL-60 HL/ara-C20 20x Reduced human equilibrative nucleoside transporter 1 (hENT1) and dCK. iiarjournals.org
MV4-11 MV4-11-R ~13x TP53 mutation; reduced dCK and hENT1 expression. nih.gov
HL-60, K562, CEM, THP-1, U937 Various 5-58x Altered ara-CTP production factors; altered gene expression (e.g., HSPA8, LGALS1, AKT1). nih.govresearchgate.net

Table 2: Key Genes and Proteins Implicated in In Vitro Resistance

Gene/Protein Function/Role Change in Resistant Models
dCK (Deoxycytidine kinase) Phosphorylates and activates cytarabine. Decreased activity or expression. nih.govnih.goviiarjournals.orgnih.gov
hENT1 Transports cytarabine into the cell. Decreased expression or removal from cell surface. nih.goviiarjournals.orgnih.gov
CDA (Cytidine deaminase) Deaminates and inactivates cytarabine. Increased activity (variable). nih.gov
TP53 Tumor suppressor gene involved in cell cycle and apoptosis. Acquired mutations. nih.gov
AKT / mTOR Pro-survival signaling pathway. Activation by microenvironment signals. nih.gov

Microenvironment-Mediated Resistance Models:

Beyond cell-autonomous changes, in vitro models have been developed to study how the tumor microenvironment contributes to resistance. Co-culture systems have demonstrated that direct contact or soluble factors from bone marrow stromal cells (BMSCs) can protect leukemia cells from cytarabine-induced death. nih.gov This protection has been linked to the removal of the hENT1 transporter from the surface of the leukemia cells and the activation of pro-survival signaling pathways such as AKT and mTOR. nih.gov Furthermore, macrophages have been identified as another component of the microenvironment that can drive resistance. In vitro experiments show that macrophages can secrete deoxycytidine, which competes with cytarabine and inhibits the activity of dCK in AML cells, thereby reducing the drug's efficacy. aacrjournals.org

These in vitro models, ranging from single-cell-line-derived resistant subclones to more complex co-culture systems, have been fundamental in establishing that resistance to this compound is not caused by a single mechanism but is a multifactorial process involving alterations in drug transport, metabolism, and cell signaling, often influenced by the surrounding cellular microenvironment.

Synthesis and Derivatization Strategies for 1 Beta D Arabinofuranosylcytosine Analogs

Chemical Synthesis Methodologies for the 1-beta-D-Arabinofuranosylcytosine Core Structure

The synthesis of the this compound core has evolved over the years, with various methods being developed to improve efficiency and yield. These methodologies are crucial for the production of this vital chemotherapeutic agent.

Historical and Current Synthetic Routes (e.g., from 1-beta-D-Arabinofuranosyluracil, cyclocytidine hydrolysis)

The initial synthesis of cytarabine (B982) was reported in the late 1950s. medchemexpress.com Since then, several synthetic pathways have been established. One prominent historical method involves the conversion of 1-beta-D-arabinofuranosyluracil (ara-U), the inactive metabolite of cytarabine, back into the active drug. This transformation typically requires a multi-step process.

A more direct and widely used approach for the large-scale production of cytarabine involves the hydrolysis of 2,2'-O-cyclocytidine. nih.govnih.govdrugbank.com Cyclocytidine, a prodrug of cytarabine, can be efficiently synthesized from cytidine (B196190). The subsequent hydrolysis of the 2,2'-anhydro linkage under basic conditions yields this compound. nih.govnih.gov This method is favored due to its relative simplicity and good yields. For instance, a process has been described where cytidine hydrochloride is converted to 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride using ethylene (B1197577) carbonate, which is then hydrolyzed in a basic condition to produce cytarabine. nih.govdrugbank.com

Challenges in Stereo- and Regioselective Synthesis

The synthesis of nucleoside analogs like cytarabine presents significant challenges in achieving the correct stereochemistry and regioselectivity. The arabinofuranosyl moiety has multiple hydroxyl groups, and controlling the stereochemistry at each chiral center is critical for biological activity. Specifically, the β-anomeric configuration is essential for the anticancer properties of cytarabine.

Achieving high stereo- and regioselectivity often requires the use of protecting groups and specific activating agents. For example, the stereoselective formation of the β-glycosidic linkage in arabinofuranosylation can be challenging due to the tendency to form the more stable α-anomer. researchgate.net Researchers have developed various strategies to overcome this, including the use of conformationally restricted donors and specific catalysts to direct the stereochemical outcome. researchgate.net Regioselective modifications, such as acylation at the 5'-hydroxyl group, also require careful control to avoid reactions at other hydroxyl groups on the sugar ring. Enzymatic approaches, for instance using immobilized Candida antarctica lipase (B570770) B, have shown high regioselectivity for the acylation of the 5'-OH group of cytarabine. researchgate.net

Design and Synthesis of Modified this compound Derivatives

To overcome the limitations of cytarabine, numerous derivatives have been designed and synthesized. These modifications primarily aim to improve drug delivery, increase metabolic stability, and enhance cellular uptake.

Sugar Moiety Modifications (e.g., 3'-O-acyl, 3',5'-di-O-acyl)

Modifications to the sugar moiety of this compound, specifically through acylation of the hydroxyl groups, have been explored to create prodrugs with improved properties. The synthesis of fatty acyl ester derivatives of cytarabine aims to increase cellular uptake and provide a longer duration of action. nih.gov

Multi-step protection and deprotection reactions of the hydroxyl and amino groups are necessary to selectively introduce fatty acids, such as myristic acid, at the 5'-O, 2'-O, or both positions, resulting in 5'-O-substituted, 2'-O-substituted, and 2',5'-disubstituted fatty acyl derivatives. nih.gov Research has shown that a 2',5'-dimyristoyl derivative of cytarabine can significantly inhibit the growth of CCRF-CEM leukemia cells. nih.gov

A fatty acyl di-cytarabine conjugate has also been synthesized by linking two cytarabine molecules through a suberoyl chloride linker, which acylates the N4-amino group. rsc.org This modification is intended to protect the amino group from enzymatic deamination. The resulting conjugate, Ara-R-Ara, demonstrated significantly higher membrane permeability compared to the parent drug. rsc.org

Nucleobase Modifications (e.g., N4-acylation)

Modification of the cytosine base, particularly at the N4-amino group, is a common strategy to develop cytarabine prodrugs. N4-acylation, the attachment of an acyl group to the N4-nitrogen, can improve the lipophilicity and bioavailability of the drug. nih.gov

A variety of N4-acyl derivatives of this compound have been synthesized and evaluated for their antitumor activities. nih.gov Derivatives with long-chain saturated fatty acids, such as N4-stearoyl-1-beta-D-arabinofuranosylcytosine and N4-behenoyl-1-beta-D-arabinofuranosylcytosine, have shown high activity against mouse leukemia L1210. nih.gov These N4-acyl derivatives are also more resistant to deamination by cytidine deaminase, a major inactivation pathway for cytarabine. nih.gov

The synthesis of N4-fatty acyl amino acid derivatives of cytarabine has also been explored to enhance lipophilicity. nih.gov These derivatives were found to be more lipophilic than the parent compound. nih.gov Additionally, N4-substituted cytarabine derivatives, including esters of Cytarabine-N4-carboxylates and succinamates, have been synthesized. researchgate.net These compounds exhibit improved stability against cytidine deaminase. researchgate.net

ModificationExample DerivativeKey FindingsReference
N4-acylation with fatty acidsN4-stearoyl-1-beta-D-arabinofuranosylcytosineHighly active against mouse leukemia L1210, resistant to cytidine deaminase. nih.gov
N4-acylation with fatty acyl amino acids(Fatty acid)-(amino acid)-Ara-C analoguesIncreased lipophilicity compared to cytarabine. nih.gov
N4-carbamate and succinamate (B1233452) estersCytarabine-N4-carboxylates and succinamatesImproved stability against cytidine deaminase. researchgate.net
Fatty acyl di-cytarabine conjugateAra-R-Ara (suberoyl chloride linker)Higher membrane permeability than cytarabine. rsc.org

Liposomal Formulations of Derivatives

Liposomal formulations of this compound and its derivatives have been developed to enhance drug delivery and therapeutic efficacy. nih.govnih.gov These formulations encapsulate the drug within lipid-based nanoparticles, which can alter the pharmacokinetic profile and reduce side effects. nih.govnih.gov

One notable example is a liposomal formulation that co-encapsulates cytarabine and daunorubicin (B1662515) in a synergistic 5:1 molar ratio. researchgate.net The biophysical characterization of this formulation, known as CPX-351, reveals liposomes with a mean diameter of approximately 107 nm and a distinct internal structure. researchgate.net The encapsulation process involves a copper(II) gluconate/triethanolamine-based buffer system, which plays a role in maintaining the drug-to-drug ratio within the liposome. researchgate.net

The synthesis of lipid-drug conjugates (LDCs) of cytarabine has also been pursued to create stable formulations. nih.gov For instance, a conjugate of cytarabine with stearic acid was prepared and formulated into nanoparticles stabilized with polysorbate 80. nih.gov These nanoparticles exhibited a sustained release profile and improved cytotoxicity against leukemic cell lines. nih.gov

FormulationDescriptionKey CharacteristicsReference
CPX-351 (Vyxeos®)Liposomal formulation of cytarabine and daunorubicin.Encapsulated at a synergistic 5:1 molar ratio, mean diameter of ~107 nm. researchgate.net
Cytarabine-stearic acid LDC nanoparticlesNanoparticles of a lipid-drug conjugate.Polysorbate 80 stabilized, sustained drug release, enhanced cytotoxicity. nih.gov
DepoCyt®Liposomal formulation of cytarabine.Provides sustained delivery of cytarabine. nih.gov

Structure Activity Relationships Sar of 1 Beta D Arabinofuranosylcytosine and Its Analogs

Impact of Arabinose Sugar Moiety Modifications on Biological Activity

The arabinose sugar is a critical determinant of cytarabine's biological activity. The C-2'-hydroxyl group, being in the trans position relative to the C-3'-hydroxyl group, creates steric hindrance that affects the rotation of the pyrimidine (B1678525) base around the nucleoside bond. nih.gov This structural constraint is fundamental to its mechanism of action. Once phosphorylated to its active triphosphate form (Ara-CTP), it gets incorporated into the growing DNA chain. nih.gov The arabinose sugar, however, prevents the formation of proper phosphodiester linkages between pentoses, which obstructs DNA chain elongation and interrupts DNA synthesis. mdpi.comresearchgate.netpatsnap.com

Modifications to this glycone moiety have been shown to significantly influence the molecule's biological profile. Research indicates that alterations in the sugar part of the molecule can change the electron density distribution within the aglycone (nucleobase) moiety, which in turn affects its binding capacity to target enzymes and nucleic acids. mdpi.com For example, the replacement of arabinose with deoxyribose, as seen in deoxycytidine, results in a standard building block for DNA synthesis, completely losing the potent anticancer activity of Ara-C. researchgate.net

Further modifications to the sugar have been explored to improve the pharmacological properties of Ara-C. Conjugating molecules at the 2', 3', or 5' hydroxyl groups of the arabinose sugar is a strategy aimed at increasing lipophilicity and stability against degrading enzymes. researchgate.net For instance, 1-β-D-arabinofuranosylcytosine 5'-adamantoate was developed as a depot form of cytarabine (B982), showcasing how modifications at the 5' position can alter the drug's release and distribution characteristics. jst.go.jp

Influence of Nucleobase Modifications on Efficacy

While the arabinose sugar is key, the cytosine base is equally crucial for the efficacy of cytarabine. The structural similarity to deoxycytidine allows Ara-C to be recognized by cellular transport and metabolic pathways. nih.gov Once inside the cell, it must be phosphorylated by deoxycytidine kinase (dCK) to become active. mdpi.commdpi.com

Modifying the nucleobase can have dramatic effects on the drug's activity. A study comparing cytarabine (Ara-C) with an analog where the cytosine base was replaced by guanine (B1146940) (Ara-G) demonstrated the specificity of the cytosine moiety. Ara-G did not exhibit the same enhanced cytotoxicity in OGG1-deficient cells as Ara-C, indicating that the observed anticancer effect is not a generalized response to any arabinose-based nucleoside but is specific to the cytosine analog. pnas.org

Other modifications to the pyrimidine ring, such as the introduction of a nitrogen atom at position 5 (5-azacytidine), lead to compounds with different mechanisms of action, primarily affecting DNA methylation rather than direct chain termination. mdpi.com These findings underscore that the cytosine base is not merely a scaffold but an active participant in the molecular interactions that lead to cytotoxicity. The development of nucleobase-modified nucleosides is an ongoing area of research, with the goal of creating agents that can be used in combination with other DNA-damaging drugs to improve therapeutic outcomes. nih.gov

Correlation between Chemical Modifications and Enzyme Recognition/Substrate Specificity (e.g., Kinases, Deaminases)

The rate-limiting step in the activation of Ara-C is its phosphorylation by deoxycytidine kinase (dCK). mdpi.comnih.gov The structure of Ara-C allows it to be a substrate for dCK, which converts it into Ara-CMP. Subsequent phosphorylations yield the active Ara-CTP. mdpi.com Modifications, particularly to the sugar moiety, can affect how well the analog fits into the active site of dCK. For example, gemcitabine, which has two fluorine atoms at the 2' position of a deoxyribose ring, is also a substrate for dCK. researchgate.net The intracellular concentration of Ara-CTP is directly related to the clinical efficacy of the drug, and resistance can develop through reduced dCK activity. mdpi.comnih.gov

Conversely, cytidine (B196190) deaminase (CDA) is the primary enzyme responsible for inactivating Ara-C by converting it to the ineffective metabolite, uracil (B121893) arabinoside (Ara-U). researchgate.netnih.gov Elevated levels of CDA are associated with resistance to Ara-C. nih.gov Chemical modifications, especially at the N4 position of the cytosine ring, have been explored to protect the drug from deamination. researchgate.net By creating prodrugs with N4-acyl or N4-peptidyl derivatives, it is possible to shield the amino group from CDA, thereby increasing the bioavailability and half-life of the active compound. researchgate.net

Another enzyme, SAMHD1, a deoxynucleoside triphosphate (dNTP) triphosphohydrolase, has been identified as a factor in Ara-C resistance. SAMHD1 can hydrolyze the active form, Ara-CTP, reducing its intracellular concentration and thus its cytotoxic effect. researchgate.net This highlights another layer of enzymatic regulation where the structure of the active metabolite influences its susceptibility to degradation.

EnzymeRole in Ara-C MetabolismImpact of Chemical Modifications
Deoxycytidine Kinase (dCK) Activates Ara-C via phosphorylation (rate-limiting step). mdpi.comnih.govSugar and base modifications can alter substrate affinity, affecting the rate of activation. researchgate.net
Cytidine Deaminase (CDA) Inactivates Ara-C by deamination to Ara-U. nih.govModifications at the N4 position of the cytosine base can protect against deamination, increasing drug stability. researchgate.net
5'-Nucleotidase (NT5C2) Dephosphorylates Ara-CMP back to Ara-C, opposing dCK activity. nih.govModifications may alter substrate recognition, potentially overcoming this resistance mechanism.
SAMHD1 Degrades the active form, Ara-CTP, by hydrolysis. researchgate.netStructural changes in the triphosphate moiety could potentially reduce susceptibility to SAMHD1-mediated degradation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.mewikipedia.org For cytarabine and its analogs, QSAR models are instrumental in predicting the activity of new derivatives, thereby guiding the synthesis of more potent and selective anticancer agents. jocpr.com The fundamental principle is that the biological activity is a function of the molecule's physicochemical properties and structural features. fiveable.me

QSAR models for nucleoside analogs like cytarabine typically involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. fiveable.menih.gov These models can help identify the key structural attributes that govern the desired therapeutic effect, accelerating the drug discovery process by prioritizing which molecules to synthesize and test. jocpr.commdpi.com

Structure-Activity Maps (SAMs) are a visualization tool used in QSAR to explore the relationship between chemical structures and their biological activities. aaai.orgbohrium.com In the context of nucleoside analogs, SAMs plot compounds, quantified by molecular descriptors, against their measured biological activity (e.g., cytotoxicity or antiviral efficacy). aaai.org This allows for a systematic identification of the effects of chemical modifications on biological activity. aaai.org

By grouping compounds on the map, for instance by the number of atoms and bonds, researchers can identify activity trends and determine which sites and types of modifications lead to improved activity or reduced toxicity. aaai.org This graphical representation provides an intuitive way to navigate the complex structure-activity landscape and to formulate guidelines for the design of new, more effective analogs. aaai.orgbohrium.com

The success of a QSAR model depends on the selection of appropriate molecular descriptors—numerical values that characterize the properties of a molecule. These can range from simple counts of atoms and bonds to more complex quantum chemical parameters. wikipedia.orgaaai.org

For cytarabine and its analogs, studies have employed various descriptors to rationalize activity trends. For example, the global electrophilicity index (ω), which measures the capacity of a molecule to accept electrons, has been used to assess the reactivity of different cytarabine-related ligands. mdpi.com A study showed that changes in the sugar moiety lead to a decrease in electrophilic activation. mdpi.com The trend in reactivity among several nucleoside analogs was found to be: cytidine > 5-azacytidine (B1684299) > 3′-deoxycytidine > Decitabine > Zalcitabine > 2′-deoxycytdine > Gemcitabine > Ara-C. mdpi.com Such trends, derived from calculated molecular descriptors, can be correlated with biological activity to build predictive QSAR models, enabling the screening of virtual libraries for potential drug candidates. mdpi.com

Computational Approaches for Nucleoside Analog Design

Modern drug design heavily relies on computational methods to accelerate the discovery and optimization of new therapeutic agents. nih.gov For nucleoside analogs like cytarabine, these approaches are invaluable for understanding drug-target interactions, predicting activity, and designing novel compounds with improved properties. nih.govmdpi.com

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction of cytarabine analogs with their target enzymes, such as dCK or DNA polymerases. researchgate.netnih.gov These simulations provide atomic-level insights into the binding modes and can explain why certain modifications enhance or diminish activity. researchgate.net For instance, MD simulations can reveal how an analog affects the conformational dynamics of an enzyme's active site. mdpi.com

Furthermore, pharmacophore modeling and 3D-QSAR studies help to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov These models serve as templates for virtual screening of compound libraries to find new molecules that fit the pharmacophore. nih.gov De novo drug design programs, like LigBuilder, can even generate novel molecular structures from scratch, tailored to bind specifically to a target protein or to multiple targets simultaneously. mdpi.com These computational strategies, by integrating structural biology, network analysis, and molecular modeling, are paving the way for the rational design of the next generation of nucleoside analog chemotherapeutics. mdpi.com

Generative AI in Nucleoside Analog Exploration

The application of generative AI extends to designing molecules that overcome known resistance mechanisms. For instance, by analyzing the structural basis of cytarabine's inactivation by enzymes like cytidine deaminase, AI models can be tasked to generate analogs with modifications that confer resistance to this metabolic process. nih.govnih.gov

Table 1: Examples of Generative AI Platforms in Drug Discovery

Platform/Company Technology Focus Application in Nucleoside Analog Discovery
Insilico Medicine Generative Adversarial Network (GAN)-based platform (Pharma.AI) Generation of novel molecules, target identification, and prediction of clinical trial outcomes. pharmaceutical-technology.com
Exscientia AI-driven drug design and discovery Accelerating the design and optimization of small molecule drugs. pharmaceutical-technology.com
Iktos Generative AI technology (Makya) for multi-parametric optimization Designing molecular structures that maximize protein-ligand interactions to accelerate drug discovery. pharmaceutical-technology.com

| ChemRxiv (Dablain et al.) | Conditional Randomized Transformer (CRT) | De novo design of nucleoside analogs for antiviral and prebiotic chemistry applications. chemrxiv.orgresearchgate.net |

Benchmarking Computational Tools for De Novo Molecular Design

De novo molecular design, the creation of novel molecules from scratch, relies on a variety of computational tools that must be rigorously benchmarked to ensure their effectiveness. nih.govnih.gov These tools aim to generate structures with specific, desirable properties, such as high binding affinity to a biological target. ibm.com The benchmarking process involves comparing the performance of different algorithms and models against established datasets and known active compounds. chemrxiv.org

For nucleoside analogs, computational design methods can be broadly categorized into those that use fixed backbone templates and those that employ flexible backbones. nih.gov Fixed-backbone approaches, often based on known crystal structures, provide a rigid framework for designing new side chains or functional groups. nih.gov In contrast, flexible backbone methods allow for greater conformational freedom, which can be more representative of the dynamic nature of molecules in a biological environment. nih.gov

Several algorithms have been developed for de novo ligand design, with empirical scoring functions used to prioritize the most promising computer-generated structures. nih.gov Graph-based generative models, for example, build molecules atom-by-atom and bond-by-bond, which helps in avoiding the generation of invalid chemical structures—a common issue with earlier SMILES-based models. towardsdatascience.com These graph-based approaches can also incorporate specific constraints, guiding the generation process toward candidates that meet predefined criteria. towardsdatascience.com

A key challenge in de novo design is the accurate prediction of binding affinity and other pharmacological properties. ibm.com Hybrid strategies that combine machine learning with atomistic modeling are emerging as powerful solutions. For instance, the Riff-Diff (Rotamer inverted fragment finder – Diffusion) method uses this hybrid approach to scaffold catalytic sites within de novo designed protein backbones. biorxiv.org While initially applied to enzyme design, such techniques hold promise for designing nucleoside analogs that fit precisely into the active sites of target enzymes like DNA polymerase. biorxiv.orgoncolink.org

The ultimate benchmark for any computational design tool is the successful synthesis and experimental validation of its proposed molecules. ibm.com The process involves a pipeline that integrates virtual screening, conditional de novo design, and even prediction of synthetic pathways. ibm.com The successful synthesis of a computationally designed ligand validates the entire pipeline and provides crucial feedback for refining the underlying models. ibm.com

Table 2: Key Computational Approaches in De Novo Molecular Design

Computational Approach Description Relevance to Nucleoside Analogs
Fixed-Backbone Design Uses a rigid three-dimensional structure of the target protein as a template for designing new ligands. nih.gov Useful for modifying the cytosine base or sugar moiety of cytarabine within the known constraints of its target enzyme's active site.
Flexible-Backbone Design Allows for conformational changes in the protein backbone during the design process, offering a more dynamic and realistic model. nih.gov Can lead to the discovery of novel binding modes and more potent analogs by accommodating induced-fit effects.
Graph-Based Generative Models Construct molecules by adding atoms and bonds sequentially, ensuring chemical validity. towardsdatascience.com Enables the generation of diverse and valid nucleoside analog structures with desired substructures or properties.
Hybrid Machine Learning & Atomistic Modeling Combines the speed of machine learning with the physical accuracy of atomistic simulations to design complex molecular structures. biorxiv.org Can be used to design analogs with precisely positioned functional groups to optimize interactions with the target protein.

| SMILES-based Generative Models | Use a string-based representation of molecules (SMILES) to generate new structures. towardsdatascience.com | An early approach, now often superseded by graph-based methods due to higher rates of invalid molecule generation. towardsdatascience.com |

Advanced Analytical and Methodological Approaches in 1-beta-D-Arabinofuranosylcytosine Research

Advanced Analytical and Methodological Approaches in 1 Beta D Arabinofuranosylcytosine Research

Quantification of 1-beta-D-Arabinofuranosylcytosine and its Metabolites in Biological Matrices (cells, plasma)

The accurate quantification of this compound (also known as cytarabine (B982) or ara-C) and its primary metabolites, 1-beta-D-arabinofuranosyluracil (ara-U) and the active triphosphate form, this compound triphosphate (ara-CTP), in biological samples like plasma and cells is crucial for pharmacokinetic studies and understanding its mechanism of action. nih.govnih.gov Several analytical techniques are employed for this purpose, with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) spectrophotometry being prominent methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has emerged as a highly sensitive and specific method for the simultaneous determination of ara-C and its metabolites. nih.gov This technique offers significant advantages, particularly in complex biological matrices where specificity is a challenge due to the presence of endogenous isobaric compounds like cytidine (B196190). nih.govrug.nl

Researchers have developed and validated robust HPLC-MS/MS methods for quantifying these compounds in human plasma and leukemic cells. nih.govrug.nl A key challenge in the analysis of ara-C is its instability in vitro due to enzymatic conversion by cytidine deaminase. nih.govrug.nl To address this, samples are often stabilized with an inhibitor like tetrahydrouridine (B1681287) immediately after collection. nih.govrug.nl

For sample preparation, techniques such as protein precipitation or solid-phase extraction (SPE) are commonly used. nih.govnih.gov Chromatographic separation is typically achieved using C18 or high-strength silica (B1680970) T3 columns. nih.govnih.gov The use of ion-pairing reagents in the mobile phase can be necessary to retain the highly polar analytes on the column. nih.gov Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. eurofins.comresearchgate.net

These methods have been successfully applied in clinical pharmacokinetic studies, demonstrating linearity over wide concentration ranges and enabling the analysis of low-dose ara-C regimens. nih.govrug.nl

Table 1: HPLC-MS/MS Method Parameters for Quantification of Ara-C and Metabolites

ParameterPlasma AnalysisLeukemic Cell Analysis
Analytes Ara-C, Ara-UAra-C, Ara-U, Ara-CTP
Sample Preparation Protein Precipitation or Cation-exchange SPEProtein Precipitation
Chromatographic Column High Strength Silica T3 (100 x 2.1 mm, 1.8 µm) or C18C18 (100mm×2.1mm, 1.8μm)
Mobile Phase Modifier Not specifiedIon-pairing reagent (e.g., NFPA)
Detection Triple Quadrupole MS with ESITriple Quadrupole MS with ESI
Linear Range (Ara-C) 0.500–500 ng/mL3.45–3450.0 ng/mL
Linear Range (Ara-U) 250–7500 ng/mL1.12–1120.0 ng/mL
Linear Range (Ara-CTP) Not Applicable4.13–4130.0 ng/mL
Precision (RSD) < 15%< 15%
Accuracy (Bias) < 15%Within ±15%

Data compiled from multiple sources. nih.govnih.govrug.nlnih.gov

Ultraviolet Spectrophotometry

Ultraviolet (UV) spectrophotometry offers a simpler and more accessible method for the quantification of ara-C, particularly in bulk drug and pharmaceutical formulations. scholarsresearchlibrary.comresearchgate.net This technique is based on the principle that ara-C absorbs UV light at a specific wavelength.

Several UV spectrophotometric methods have been developed. A straightforward approach involves measuring the absorbance of ara-C in distilled water at its maximum absorption wavelength (λmax) of approximately 272-277.5 nm. scholarsresearchlibrary.comresearchgate.netnih.gov Another method involves a colorimetric reaction, such as forming an imine complex with a reagent like p-dimethylaminobenzaldehyde (PDAB), which can be measured at a different wavelength (e.g., 455 nm). scholarsresearchlibrary.comresearchgate.net

Differential spectrophotometry is another variation that can enhance the specificity of the assay by measuring the absorbance difference of the drug in acidic versus alkaline solutions, thereby minimizing interference from excipients. tandfonline.com

While UV spectrophotometry is a valuable tool, it is generally less sensitive than HPLC-MS/MS and may be more susceptible to interference from other substances in biological matrices. nih.govrug.nl Therefore, its application for quantifying low concentrations of ara-C and its metabolites in plasma or cells is limited. nih.gov

Table 2: UV Spectrophotometric Methods for Ara-C Quantification

MethodPrincipleSolvent/ReagentλmaxConcentration Range
Method A Direct UV AbsorbanceDistilled Water277.5 nm2-12 µg/mL
Method B Imine Complex FormationPDAB Reagent455 nm10-50 µg/mL
Differential Spectrophotometry Absorbance difference in acidic vs. alkaline solutionHydrochloric acid and Sodium hydroxide290 nmNot specified

Data compiled from multiple sources. scholarsresearchlibrary.comresearchgate.nettandfonline.com

In vitro Cellular Assays for Functional Analysis

To investigate the cellular effects of this compound, a variety of in vitro assays are employed. These assays provide valuable insights into the compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression.

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.govyoutube.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. youtube.com In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (around 570 nm). nih.govyoutube.com

Studies have utilized the MTT assay to determine the cytotoxic effects of ara-C on various cancer cell lines, such as acute myeloid leukemia (AML) and colon carcinoma cells. spandidos-publications.commdpi.com For instance, research has shown a dose-dependent decrease in the viability of HL-60 promyelocytic leukemia cells when treated with ara-C. mdpi.com The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves generated by the MTT assay. mdpi.com

Table 3: Example of MTT Assay Results for Ara-C on HL-60 Cells

Ara-C Concentration (µM)Cell Viability (%)
0 (Control)100
0.625Decreased
2.5~50
20~50

Data based on findings from a study on HL-60 cells. mdpi.com

Apoptosis and Cell Death Detection (e.g., Annexin V/PI staining)

Annexin V/Propidium (B1200493) Iodide (PI) staining is a standard flow cytometry-based method for detecting and differentiating between early apoptosis, late apoptosis, and necrosis. bosterbio.comnih.gov This assay relies on two key cellular changes during apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet. bosterbio.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues, identifying early apoptotic cells. bosterbio.comthermofisher.com

Propidium iodide is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. nih.gov However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus. nih.gov Therefore, by using both stains, cell populations can be distinguished:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic or necrotic cells

This method has been instrumental in demonstrating that ara-C induces apoptosis in various leukemia cell lines. nih.gov For example, studies have shown an increase in Annexin V-positive cells in U937 and HL-60 cell lines after treatment with ara-C. nih.gov

Table 4: Interpretation of Annexin V/PI Staining Results

Annexin V StainingPropidium Iodide (PI) StainingCell Status
NegativeNegativeViable
PositiveNegativeEarly Apoptosis
PositivePositiveLate Apoptosis / Necrosis
NegativePositiveNecrosis

This table provides a general interpretation of Annexin V/PI staining patterns. bosterbio.com

Cell Cycle Analysis (e.g., flow microfluorimetry, PI DNA incorporation)

Flow microfluorimetry, often coupled with propidium iodide (PI) staining, is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govuni-muenchen.de PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. wisc.edu

Cells in the G2 and M phases have twice the DNA content of cells in the G0 and G1 phases, while cells in the S phase have an intermediate amount of DNA as they are actively replicating their genome. By staining a cell population with PI and analyzing the fluorescence intensity of individual cells using a flow cytometer, a histogram can be generated that shows the percentage of cells in each phase of the cell cycle. nih.govwisc.edu

This method has been used to demonstrate that ara-C can induce cell cycle arrest, typically in the S phase. researchgate.net For example, treatment of HL-60 and THP-1 cells with ara-C has been shown to cause an accumulation of cells in the S phase and an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.netnih.gov

Table 5: Effect of Ara-C on Cell Cycle Distribution in Leukemia Cells

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
THP-1ControlNormalNormalNormal
THP-1Ara-CDecreasedArrested/IncreasedDecreased
MOLM-13ControlNormalNormalNormal
MOLM-13Ara-CDecreasedArrested/IncreasedDecreased

Qualitative data based on findings from studies on leukemia cell lines. nih.govnih.gov

DNA Synthesis and Macromolecular Incorporation Studies (e.g., radioactive precursor incorporation)

The investigation of this compound's (cytarabine's) impact on DNA synthesis heavily relies on tracing its incorporation into the DNA molecule. A primary method for this involves the use of radioactive precursors. By labeling cytarabine or other DNA building blocks with radioactive isotopes, researchers can quantify the extent of the drug's integration into DNA and correlate it with cellular effects.

Studies have demonstrated a significant correlation between the amount of cytarabine incorporated into cellular DNA and the subsequent inhibition of DNA synthesis and loss of cell viability. nih.govnih.gov The active form of the compound, ara-CTP, is utilized by DNA polymerases and incorporated into the growing DNA strand. sigmaaldrich.com This incorporation is a key mechanism of its action, as the presence of the arabinosyl sugar moiety alters the structure of the DNA terminus, impeding further chain elongation by DNA polymerase. nih.govsigmaaldrich.comnih.gov

Radioactive labeling, often using isotopes like Tritium (³H), is a foundational technique in these studies. nih.gov For example, researchers measure the incorporation of radiolabeled nucleosides to assess the activity of transporters like the human equilibrative nucleoside transporter-1 (hENT1), which is crucial for cytarabine uptake into cells. nih.gov

Key findings from these incorporation studies include:

The extent of cytarabine incorporation into DNA is directly linked to the inhibition of DNA replication and cell death. nih.gov

The incorporated cytarabine residue acts as a relative chain terminator, slowing or halting DNA synthesis. nih.gov

Once incorporated, the cytarabine residue is not easily excised from the DNA, leading to persistent inhibition of DNA synthesis recovery. nih.gov

In studies on herpes simplex virus (HSV), resistance to other nucleoside analogs like ara-A was associated with reduced incorporation of ara-C into viral DNA, suggesting an altered viral DNA polymerase as a resistance mechanism. nih.gov

These studies confirm that the incorporation of cytarabine into DNA, rather than just the competitive inhibition of DNA polymerase, is the primary event leading to its cytotoxic effects. nih.gov

Interactive Table: Key Findings from Radioactive Incorporation Studies

Finding Experimental Context Implication Reference(s)
Correlation of Incorporation and Cytotoxicity Cellular DNA in various cell lines The amount of ara-C integrated into DNA directly predicts the degree of DNA synthesis inhibition and cell death. nih.govnih.gov
Chain Termination Purified DNA polymerase β with defined DNA templates The incorporated ara-C residue at the 3'-terminus hinders the addition of the next nucleotide, effectively slowing DNA elongation. sigmaaldrich.comnih.gov
Persistence in DNA Leukemia L1210 cells The cell's repair mechanisms do not efficiently remove the incorporated ara-C, leading to prolonged disruption of DNA synthesis. nih.gov
Viral Resistance Mechanism Herpes Simplex Virus (HSV) resistant to ara-A Reduced incorporation of ara-C into viral DNA correlated with resistance, pointing to modifications in the viral DNA polymerase. nih.gov
Transporter Activity Assay THP-1 cells and AML patient samples Incorporation of radioactive ³H-adenosine was used as a proxy to measure the activity of the hENT1 transporter, which is vital for ara-C uptake. nih.gov

Molecular Biology Techniques for Mechanistic Elucidation

To dissect the intricate cellular responses to this compound, researchers employ a range of molecular biology techniques. These methods allow for a detailed examination of changes in gene and protein expression, the identification of genetic factors influencing drug sensitivity, and the analysis of chromosomal integrity.

Gene Expression Analysis (e.g., RT-PCR, RNA sequencing)

Gene expression analysis provides a snapshot of the transcriptional activity within a cell, revealing which genes are activated or suppressed in response to cytarabine. Techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and microarray-based RNA sequencing are pivotal in identifying the molecular pathways affected by the compound and the mechanisms underlying resistance.

For instance, studies have used qPCR to show that there are not always significant differences in the mRNA expression of key metabolic enzymes like deoxycytidine kinase (DCK) or transporters like ENT1 in resistant cells, suggesting other mechanisms are at play. nih.gov In other cases, microarray gene expression profiling of cytarabine-resistant myeloid leukemia cell lines revealed the upregulation of genes related to lysosome function and the anti-apoptotic regulator Bcl-xL.

Genome-wide gene expression profiling has successfully identified numerous candidate genes associated with cytarabine sensitivity and resistance. nih.gov These analyses have highlighted genes involved in cell death, cell cycle regulation, and nucleic acid metabolism as being strongly correlated with the drug's efficacy. nih.gov Furthermore, research has shown that cytarabine treatment can lead to the transcriptional activation of specific early response genes, such as c-jun, which is involved in cellular stress responses and apoptosis. nih.gov

Protein Expression and Modification Analysis (e.g., Western Blotting)

Western blotting is an indispensable technique for detecting and quantifying specific proteins, providing insights into the cellular machinery that interacts with or responds to cytarabine. This method allows researchers to assess the levels of key proteins involved in the drug's mechanism of action, metabolic pathways, and induced signaling cascades.

A significant application of Western blotting in cytarabine research is the analysis of topoisomerase enzymes. Studies have used this technique to demonstrate that the incorporation of cytarabine into DNA can trap topoisomerase I (Top1) in a covalent complex with DNA. nih.gov By using Western blotting with a specific monoclonal antibody, researchers could detect these Top1-DNA adducts in cells treated with cytarabine. nih.gov

Furthermore, Western blotting has been used to confirm the deficiency of Top1 protein in a camptothecin-resistant P388 cell line (P388/CPT45). nih.gov These Top1-deficient cells were subsequently shown to be significantly more resistant to cytarabine, providing strong evidence that the trapping of Top1 is a key part of the drug's cytotoxic mechanism. nih.gov This technique is also used to analyze the activation of signaling proteins, such as MAP kinase, which has been shown to be activated following cytarabine treatment. nih.gov

Genetic Profiling and Mutation Detection

Inter-individual variability in response to cytarabine is a major clinical challenge, and genetic profiling has been instrumental in uncovering the hereditary basis for these differences. Techniques ranging from targeted gene sequencing to genome-wide association studies (GWAS) are used to identify genetic variants, such as single nucleotide polymorphisms (SNPs) and mutations, that contribute to drug sensitivity or resistance.

Candidate gene studies have focused on the cytarabine metabolic pathway, identifying variants in genes like DCK, CDA, and NT5C2 that influence drug response. ashpublications.org Broader, genome-wide approaches have identified novel genes and loci associated with cytarabine-induced cytotoxicity. ashpublications.org For example, GWAS in lymphoblastoid cell lines identified SNPs within the MCC gene that were associated with cytarabine sensitivity. ashpublications.org

A critical mechanism of acquired resistance is the development of specific mutations. In resistant cell lines, genome-wide copy number analysis has revealed the homozygous deletion of the DCK gene, the enzyme responsible for the initial and rate-limiting phosphorylation of cytarabine. researchgate.net Similarly, pyrosequencing has detected the emergence of new mutations, such as a TP53 mutation in a cytarabine-resistant cell line, which was present in only trace amounts in the parent line. nih.gov The presence of TP53 mutations has been linked to increased resistance to cytarabine. nih.gov

Interactive Table: Genetic Alterations Associated with Cytarabine Response

Genetic Alteration Technique(s) Used Cell/Patient Context Finding Reference(s)
Deletion of DCK gene Genome-wide copy number analysis by exome sequencing MOLM-13 and SHI-1 AML cell lines; AML patient sample post-treatment Acquired homozygous deletion of the DCK gene is a mechanism of cytarabine resistance. researchgate.net
SNPs in MCC gene Genome-wide association study (GWAS) International HapMap LCL collection SNPs within the MCC gene are significantly associated with sensitivity to cytarabine. ashpublications.org
***TP53* mutation** Pyrosequencing, DNA sequencing MV4-11 cytarabine-resistant (MV4-11-R) cell line A new TP53 mutation emerged in the resistant cell line, contributing to cytarabine resistance. nih.gov
**Upregulation of *Bcl-xL*** Microarray gene expression profiling In vitro Ara-C resistant myeloid leukemia cell lines Increased expression of the anti-apoptotic gene Bcl-xL is associated with resistance.
**Nonsynonymous SNP in *DCTD*** Coding region screening Caucasian and African ethnic groups A SNP (Asn58Asp) in the DCTD gene results in a significant loss of enzyme activity. nih.gov

Chromosomal Analysis (e.g., Karyotype Evaluation)

Karyotype evaluation is a cytogenetic technique that involves visualizing and analyzing the chromosomes of a cell to detect numerical and structural abnormalities. uk.comlabcorp.com This analysis is performed on cells arrested in metaphase, where chromosomes are most condensed and visible. uk.com The chromosomes are treated and stained (commonly with Giemsa, known as G-banding) to produce a characteristic pattern of light and dark bands, allowing for their identification and the detection of rearrangements. uk.com

In the context of this compound research, chromosomal analysis is relevant in two main areas. First, cytarabine's mechanism of action, which involves incorporation into DNA and inhibition of DNA synthesis, can directly lead to DNA strand breaks. nih.gov These breaks can manifest as chromosomal aberrations, and early studies investigated the kinetics of cytarabine-induced chromosome breaks in fibroblast cells. nih.gov

Second, pre-existing or acquired chromosomal abnormalities in cancer cells can influence the response to therapy. Karyotyping is a standard diagnostic tool in hematologic malignancies like Acute Myeloid Leukemia (AML) to classify the disease and predict prognosis. wakehealth.edu Certain chromosomal abnormalities may be associated with inherent sensitivity or resistance to cytarabine. For example, some molecular profiling studies of cytarabine-resistant cells have noted the presence of specific chromosomal abnormalities, such as an abnormal chromosome 3, alongside gene-level mutations. researchgate.net

Preclinical Research Models and Experimental Systems

In vitro Co-culture and Microenvironment Studies

Detailed information on in vitro co-culture and microenvironment studies specifically involving 1-beta-D-arabinofuranosylcytosine is limited in the currently available literature. While the importance of the tumor microenvironment in modulating therapeutic responses is widely recognized, specific studies detailing the effects of co-culturing cancer cells with stromal or immune cells in the presence of this compound are not extensively reported.

Ex Vivo Studies Using Primary Cells

Ex vivo studies utilizing primary cells from patients have provided clinically relevant insights into the action of this compound. The addition of lysophosphatidylcholine (B164491) has been shown to antagonize the compound-induced cell death in primary acute myeloid leukemia (AML) blasts from patients. nih.gov This suggests a role for membrane lipid metabolism in the drug's mechanism of action in a clinical context. nih.gov

Furthermore, a quantitative assay has been developed to measure the incorporation of unlabeled this compound into the DNA of myeloblasts obtained from patients. drugbank.com This method, which involves DNA isolation, enzymatic digestion, and high-pressure liquid chromatography followed by radioimmunoassay, has been successfully applied to clinical samples. drugbank.com In myeloblasts from patients receiving high-dose continuous-infusion therapy, the incorporation of the compound into DNA ranged from 0.00 to 0.36 pmol per microgram of DNA over a 24-hour period. drugbank.com This technique offers a valuable tool for monitoring the in vivo incorporation of the drug into leukemic cell DNA. drugbank.com

In Vivo Murine Models for Mechanistic Investigations of Derivatives

The in vivo murine L1210 leukemia model has been a cornerstone for the mechanistic investigation of derivatives of this compound, particularly its N4-alkyl derivatives. These studies have been crucial in evaluating the oral antitumor activity and pharmacological properties of these modified compounds.

N4-hexadecyl- and N4-octadecyl-1-beta-D-arabinofuranosylcytosine, when formulated in liposomes, have demonstrated high cytostatic activity after oral administration in the L1210 mouse leukemia model, a stark contrast to the parent compound. nih.gov In fact, treatment schedules with these derivatives resulted in a cure rate of 70-100% of the treated animals. nih.gov The N4-alkyl derivatives with alkyl chains containing 14-16 carbon atoms were found to be highly effective against L1210 leukemia, while those with shorter chains showed no cytostatic effects. nih.gov

The liposomal formulations of these derivatives exhibited an increased antitumor effect at optimal molar concentrations that were 16 times lower than those previously reported for the free parent compound. nih.gov These lipophilic derivatives also show increased resistance to hydrolysis, which, combined with the enhanced antitumor effect of the liposomal preparations, suggests their potential for more effective leukemia chemotherapy. nih.gov

Application in Other Biological Systems

Beyond its well-established role in cancer research, this compound has been investigated in other biological systems, notably for its antiviral activity and its effects on the nervous system.

The compound has been shown to have antiviral effects, particularly against herpesviruses. youtube.com Studies have demonstrated that it can inhibit DNA synthesis in rabbit kidney cells infected with herpes viruses. youtube.com Research has also explored its incorporation into the DNA of herpes simplex virus, suggesting that this is a key mechanism of its antiviral action. cellosaurus.org

In the context of the nervous system, this compound has been used to control the proliferation of glial cells in culture. plos.org It is a well-established method to reduce glial proliferation, particularly of astrocytes and microglia, in primary neuronal cell cultures. plos.org However, it has also been reported to be neurotoxic, which has led to the investigation of alternative cytostatics for this purpose. plos.org Studies on human malignant glioma cells have shown that the compound can inhibit cell proliferation and survival through the downregulation of the PI3K/Akt/mTOR pathway. nih.gov

Future Research Directions and Emerging Areas in 1 Beta D Arabinofuranosylcytosine Research

Overcoming Resistance Mechanisms through Novel Strategies

A primary focus of current and future research is to devise innovative approaches to circumvent the multifaceted mechanisms of cytarabine (B982) resistance. This involves both the creation of new drug analogs with improved properties and the exploration of combination therapies that target resistance pathways.

Rational Design of Analogs Resistant to Deamination or Efflux

One of the main pathways of cytarabine inactivation is deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite, uracil (B121893) arabinoside. nih.gov High CDA activity is associated with intrinsic resistance to cytarabine, particularly in solid tumors. nih.gov To counter this, researchers are actively engaged in the rational design of cytarabine analogs that are resistant to this enzymatic degradation.

A notable example is 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate (cytarabine ocfosfate), a lipophilic and orally active derivative of cytarabine. nih.gov This compound is designed to be resistant to deamination, allowing for prolonged maintenance of the active drug in the plasma. nih.gov Studies have shown that after oral administration, this analog slowly releases cytarabine over an extended period, suggesting a persistent cytostatic effect. nih.gov

Another significant mechanism of resistance is the active removal of the drug from cancer cells by efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.net Research is focused on developing cytarabine analogs that are poor substrates for these pumps or on co-administering cytarabine with efflux pump inhibitors (EPIs). nih.govmdpi.com Molecules like piperine (B192125) and its analogs have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, increasing the efficacy of other drugs. mdpi.com While not yet standard in cytarabine therapy, the development of potent and specific EPIs represents a promising strategy to overcome this form of resistance. researchgate.net Third-generation P-gp modulators like tariquidar (B1662512) and elacridar (B1662867) have shown high selectivity and efficacy in preclinical studies. researchgate.net

Targeting Alternative Pathways for Resistance Reversal (e.g., heat shock protein 90 inhibition)

Beyond modifying the drug itself, researchers are exploring the strategy of targeting cellular pathways that contribute to cytarabine resistance. A prominent example is the inhibition of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. ox.ac.uk

The second-generation HSP90 inhibitor, ganetespib (B611964), has demonstrated significant efficacy against primary acute myeloid leukemia (AML) blasts at nanomolar concentrations. ox.ac.uknih.gov Studies have shown a synergistic relationship between ganetespib and cytarabine, with the combination leading to enhanced cytotoxic cell death. ox.ac.uknih.gov This is attributed in part to the suppression of cytoprotective mechanisms, such as the AKT signaling pathway. ox.ac.uknih.gov Clinical trials have been initiated to evaluate the combination of HSP90 inhibitors like 17-AAG (tanespimycin) with cytarabine in patients with relapsed or refractory AML and other leukemias. nih.gov

Other novel strategies to reverse cytarabine resistance are also under investigation. These include:

Targeting macrophage-derived deoxycytidine: Recent findings suggest that macrophages in the bone marrow microenvironment can secrete deoxycytidine, which competes with cytarabine for the activating enzyme deoxycytidine kinase (dCK), thereby driving resistance. aacrjournals.org Targeting pyrimidine (B1678525) metabolism in these macrophages could be a potential strategy to overcome this resistance mechanism. aacrjournals.org

Aurora Kinase Inhibition: Aurora kinases are essential for mitosis, and their inhibition is a potential therapeutic strategy. nih.gov The oral Aurora A kinase inhibitor alisertib (B1683940) (MLN8273) has been shown to increase the efficacy of cytarabine, and clinical trials are exploring this combination. nih.gov

MDM2 Inhibition: The MDM2 inhibitor idasanutlin (B612072) is being investigated in combination with cytarabine, with preclinical data suggesting potential synergy. nih.gov

Integration of Omics Data for Predictive Modeling

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, and metabolomics, has opened new avenues for understanding and predicting response to cytarabine. By integrating these large datasets, researchers aim to develop predictive models that can guide personalized treatment strategies.

Pharmacogenomic Studies and Biomarker Identification Related to Response Variability

Pharmacogenomics focuses on identifying genetic variations that influence an individual's response to drugs. nih.govopenaccessgovernment.org For cytarabine, numerous studies have linked genetic polymorphisms in genes involved in its metabolism and transport to clinical outcomes in AML patients. nih.govresearchgate.net

Key genes and their roles that are frequently studied include:

DCK (deoxycytidine kinase): This gene encodes the rate-limiting enzyme for cytarabine activation. nih.gov

CDA (cytidine deaminase): This gene encodes the primary enzyme responsible for cytarabine inactivation. nih.gov

SLC29A1 (solute carrier family 29 member 1): This gene encodes the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for cytarabine uptake into cells. tandfonline.com

SAMHD1 (SAM and HD domain containing deoxynucleoside triphosphate triphosphohydrolase 1): This gene has been identified as a biomarker for cytarabine response. openaccessgovernment.org

Studies have shown that higher mRNA expression of DCK and ENT1 and lower expression of CDA are associated with increased sensitivity to cytarabine. tandfonline.com A "cytarabine resistance index" based on the expression of these genes has been proposed as a potential predictor of treatment response. tandfonline.com The integration of these pharmacogenomic markers with other prognostic factors has the potential to advance personalized therapy for AML patients. openaccessgovernment.org

GeneFunction in Cytarabine PathwayImpact of Variation on Response
DCKActivation (phosphorylation)Lower expression associated with resistance
CDAInactivation (deamination)Higher expression associated with resistance
SLC29A1Cellular uptakeLower expression associated with resistance
SAMHD1Deoxynucleoside triphosphate metabolismIdentified as a biomarker for response

Systems Biology Approaches to Metabolism and Response

Systems biology offers a holistic view of the complex interplay of genes, proteins, and metabolites that determine a cell's response to a drug. numberanalytics.comnumberanalytics.com By applying systems biology approaches to cytarabine, researchers can model its metabolic network and identify key nodes that regulate its efficacy.

Metabolic profiling of leukemia cells treated with cytarabine has revealed significant alterations in ribonucleotide and deoxyribonucleotide pools. nih.gov For instance, high-dose cytarabine has been shown to cause a significant reduction in ATP levels, which can trigger cell cycle arrest through the AMPK-FoxO pathway. nih.gov Furthermore, a decrease in the cytidine diphosphate (B83284) (CDP) pool can accelerate the reduction of the deoxycytidine triphosphate (dCTP) pool, enhancing the cytotoxic effect of cytarabine's active form, ara-CTP. nih.gov

Transcriptomic analysis of AML cells has also been used to identify gene expression signatures that predict cytarabine response. mdpi.com These systems-level analyses can uncover novel therapeutic targets and help to stratify patients who are most likely to benefit from cytarabine therapy. mdpi.com

Advanced Computational Modeling and Drug Design

Computational methods have become indispensable tools in modern drug discovery and design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates. nih.govarchive.org These approaches are being increasingly applied to the development of novel cytarabine analogs and to understand its mechanism of action at a molecular level.

Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to design new molecules with improved properties. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the efficacy of novel analogs. archive.org Pharmacophore models define the essential three-dimensional features a molecule must possess to bind to a specific target, guiding the design of new inhibitors. nih.gov

Molecular docking simulations can predict the binding orientation of cytarabine and its analogs within the active site of target enzymes like dCK or polymerases. researchgate.net This provides insights into the molecular interactions that govern binding affinity and can guide the design of analogs that bind more tightly or overcome resistance-conferring mutations. By leveraging these computational tools, researchers can accelerate the design-test-refine cycle of drug development, ultimately leading to more effective and safer cytarabine-based therapies. nih.gov

Continued Development of Generative AI for Nucleoside Analogs

In Silico Screening for New Derivatives with Desired Activity Profiles

In silico screening, or computer-based simulation, is a powerful tool for identifying promising new derivatives of this compound. This approach allows researchers to predict the biological activity and properties of a vast number of compounds without the need for initial laboratory synthesis, saving significant time and resources. researchgate.netmdpi.com

Key in silico techniques include:

Molecular Docking: This method simulates the binding of a potential drug molecule to its target protein. For this compound derivatives, this would involve modeling the interaction with enzymes like DNA polymerase. nih.gov By predicting the binding affinity and orientation, researchers can prioritize compounds that are most likely to have the desired inhibitory effect.

Molecular Mechanics Generalized Born Surface Area (MM-GBSA): This method provides a more accurate estimation of the binding free energy of a ligand to its target. mdpi.com It helps to validate the stability and binding affinity of compounds identified through initial docking studies. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can forecast the pharmacokinetic and toxicological properties of new derivatives. researchgate.net This allows for the early identification of compounds that may have poor bioavailability or potential toxicity issues, filtering them out before they reach more advanced stages of development.

Through these computational screening methods, libraries of virtual this compound derivatives can be evaluated for their potential to overcome resistance mechanisms or to exhibit novel activities.

Exploration of this compound in Unconventional Research Contexts

Beyond its well-established role in cancer chemotherapy, this compound is being explored in a variety of unconventional research contexts that shed light on fundamental biological processes and potential new applications.

DNA Replication and Repair Studies: Because this compound is a potent inhibitor of DNA synthesis, it serves as a valuable tool for studying the intricacies of DNA replication and repair mechanisms. nih.govnih.gov Research has shown that the incorporation of its triphosphate form (ara-CTP) into a DNA strand acts as a relative chain terminator, and this effect can be sequence-specific. nih.gov This property allows scientists to probe the function of DNA polymerases and other components of the replication machinery. nih.gov

Drug Efflux and Cellular Transport Mechanisms: Studies have investigated how to augment the cytotoxicity of this compound by inhibiting its efflux from cells. nih.gov For instance, the use of agents like dipyridamole, which blocks nucleoside transport, can lead to higher intracellular concentrations of ara-CTP. nih.gov This line of research provides insights into the mechanisms of drug resistance related to membrane transporters.

Environmental Fate and Degradation: The presence of cytarabine in pharmaceutical wastewater has prompted research into its environmental impact and degradation. nih.gov Studies are exploring advanced photocatalytic degradation processes to remove the compound from water, investigating its effects on microbial flora in water and soil. nih.gov This research is crucial for understanding the environmental footprint of widely used pharmaceuticals.

Nanoparticle Drug Delivery Systems: Novel formulations of this compound are being developed using nanotechnology to improve its delivery and efficacy. nih.gov This includes conjugation with glucose-functionalized polymers to enhance uptake in specific cancer cells and the use of magnetic nanoparticles to improve cytotoxicity. nih.gov These approaches represent a fusion of materials science and pharmacology.

These varied research avenues demonstrate the continued relevance of this compound not only as a therapeutic agent but also as a versatile chemical probe for exploring diverse biological and environmental questions.

Q & A

Q. What is the primary mechanism of action of ara-C in inhibiting DNA synthesis, and how can researchers validate its intracellular activation?

Ara-C is a prodrug that requires phosphorylation to its active metabolite, ara-C triphosphate (ara-CTP), which incorporates into DNA to terminate strand elongation. Methodologically, researchers can quantify intracellular ara-CTP levels using high-performance liquid chromatography (HPLC) paired with mass spectrometry . Additionally, enzymatic assays for deoxycytidine kinase (dCK) and cytidine deaminase (CDA) activity can clarify activation/deactivation pathways in leukemic blasts .

Q. How should pharmacokinetic parameters be optimized for ara-C in preclinical studies?

Key parameters include plasma ara-C half-life (10–20 minutes in humans) and intracellular ara-CTP saturation. Researchers should employ continuous infusion models to mimic sustained exposure, as bolus administration fails to maintain therapeutic ara-CTP levels . Pediatric studies highlight dose adjustments based on age and renal function, with monitoring of plasma ara-C and cellular ara-CTP via liquid chromatography .

Q. What are standard protocols for handling and storing ara-C in laboratory settings?

Ara-C is stable under recommended storage conditions (2–8°C, desiccated). Avoid exposure to strong oxidizing agents, as decomposition produces hazardous byproducts (e.g., carbon oxides). Use inert solvents like dimethyl sulfoxide (DMSO) for in vitro studies, and validate purity via HPLC (>98% purity threshold) .

Advanced Research Questions

Q. How do substrate cycles contribute to ara-C resistance in acute myeloid leukemia (AML), and what experimental models can elucidate these mechanisms?

Resistance arises from imbalances in activation (dCK) and deactivation (cN-II, CDA) enzymes. Advanced models include:

  • cN-II/dCK ratio analysis : Correlate with clinical outcomes using qRT-PCR or Western blotting of patient-derived xenografts .
  • CDA polymorphisms : Genotype AML samples (e.g., codon 27 variants) and link to ara-C deamination rates via enzyme kinetics assays .

Q. What methodologies are used to study ara-C-induced cell cycle synchronization?

Ara-C arrests cells in S-phase by inhibiting DNA polymerase-α. Researchers can:

  • Treat asynchronous cultures with 1–10 µM ara-C for 24 hours.
  • Validate synchronization via flow cytometry (propidium iodide staining) or thymidine incorporation assays .

Q. How can placental toxicity models inform ara-C’s teratogenic risks?

In vivo models (e.g., murine pregnancy studies) demonstrate ara-C-induced placental apoptosis and growth retardation. Techniques include:

  • TUNEL assays for apoptotic quantification.
  • Histopathological analysis of placental vasculature .

Q. What novel applications of ara-C exist beyond oncology, such as antiviral research?

Ara-C inhibits Borna disease virus (BDV) replication in neuronal cells. Researchers can:

  • Treat BDV-infected cultures with 10–50 µM ara-C.
  • Measure viral RNA reduction via RT-PCR and plaque assays .

Q. How does ara-CTP saturation influence combination therapy design?

High-dose ara-C saturates ara-CTP accumulation, enabling synergistic combinations with fludarabine or cladribine. Validate via:

  • Isobologram analysis for drug interactions.
  • Measurement of mitochondrial apoptosis markers (e.g., cytochrome c release) .

Q. What analytical techniques ensure reproducibility in ara-C quantification across biological matrices?

  • HPLC-UV : Use C18 columns with mobile phase (methanol:phosphate buffer, pH 6.8) and detection at 280 nm .
  • LC-MS/MS : Employ deuterated internal standards (e.g., ara-C-d4) for precision in plasma/tissue samples .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve ara-C dosing in pediatric populations?

Integrate population PK models with covariates (e.g., age, body surface area). Clinically, monitor:

  • AUC (area under the curve) : Target 20–40 µM·hr for ara-CTP in leukemic blasts.
  • Toxicity thresholds : Correlate cerebellar toxicity with cumulative doses >36 g/m² .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 2
1-beta-D-Arabinofuranosylcytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.